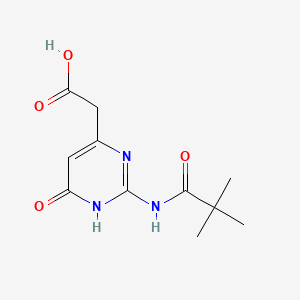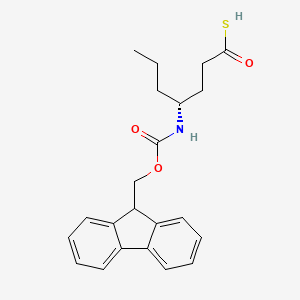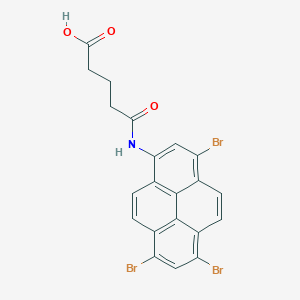
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid is a complex organic compound characterized by the presence of a pyrene moiety substituted with three bromine atoms and an amino group, linked to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid typically involves multiple steps, starting with the bromination of pyrene to introduce the bromine atoms at the 3, 6, and 8 positions. This is followed by the introduction of an amino group at the 1-position of the pyrene ring. The final step involves the coupling of the substituted pyrene with a pentanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms in the pyrene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a probe in studying reaction mechanisms.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it useful in biochemical assays or as a fluorescent marker.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound may find use in materials science, particularly in the development of novel polymers or as a component in electronic devices.
Mécanisme D'action
The mechanism by which 5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, potentially inhibiting or modifying their function. The bromine atoms and the pyrene moiety could facilitate binding to hydrophobic pockets in proteins or intercalation into DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoic acid: This compound shares a similar pentanoic acid backbone but differs in the substituents on the aromatic ring.
5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Another compound with a pentanoic acid chain, but with different aromatic substituents.
Uniqueness
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid is unique due to the presence of the tribromopyrene moiety, which imparts distinct chemical and physical properties. The bromine atoms enhance its reactivity and potential for further functionalization, while the pyrene ring provides a rigid, planar structure that can facilitate interactions with other molecules.
Propriétés
Formule moléculaire |
C21H14Br3NO3 |
|---|---|
Poids moléculaire |
568.1 g/mol |
Nom IUPAC |
5-oxo-5-[(3,6,8-tribromopyren-1-yl)amino]pentanoic acid |
InChI |
InChI=1S/C21H14Br3NO3/c22-14-8-15(23)11-6-7-13-17(25-18(26)2-1-3-19(27)28)9-16(24)12-5-4-10(14)20(11)21(12)13/h4-9H,1-3H2,(H,25,26)(H,27,28) |
Clé InChI |
WXJSSHUGKVOPJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)NC(=O)CCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




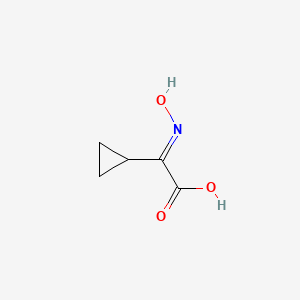
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
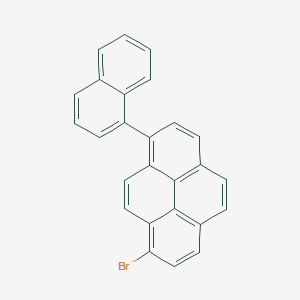
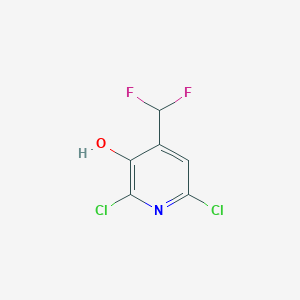

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
